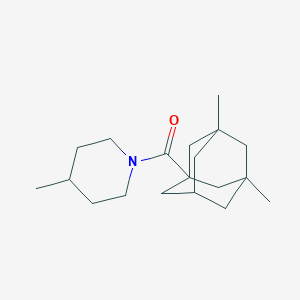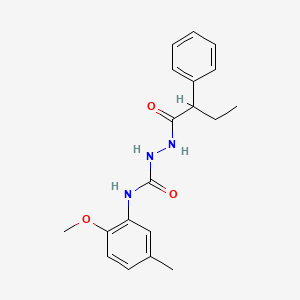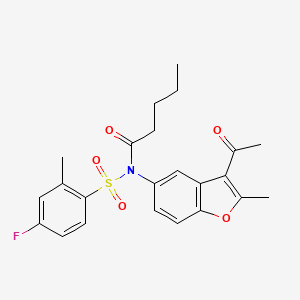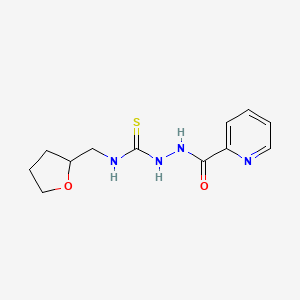
(3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone
Overview
Description
(3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound’s structure includes a piperidine ring, which is a common motif in many pharmacologically active compounds.
Preparation Methods
The synthesis of (3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization of diamondoid C–H bonds to C–C bonds, which provides a variety of products incorporating diverse functional groups . Industrial production methods often involve the use of superacid catalysis to convert less stable polycyclic hydrocarbon isomers to diamondoids .
Chemical Reactions Analysis
(3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the interaction with allyl chloride or allyl bromide generates double-bonded products . The compound can also undergo oxidative dehydrogenation in the presence of iodine and other oxidants . Common reagents used in these reactions include iodine, bromine, and various catalysts.
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and thermally stable polymers . In biology and medicine, adamantane derivatives are known for their antiviral and neuroprotective properties . The compound’s unique structure also makes it valuable in the development of nanomaterials and catalysts .
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The adamantane structure provides a rigid and stable framework that can interact with various biological molecules, enhancing the compound’s pharmacological properties . The piperidine ring can also interact with neurotransmitter receptors, contributing to its neuroprotective effects .
Comparison with Similar Compounds
(3,5-Dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone can be compared to other adamantane derivatives such as memantine, rimantadine, and amantadine . These compounds share the adamantane core structure but differ in their functional groups and pharmacological properties. For example, memantine is used as a neuroprotective agent, while rimantadine and amantadine are antiviral drugs . The unique combination of the adamantane and piperidine structures in this compound provides distinct advantages in terms of stability and biological activity.
Properties
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-14-4-6-20(7-5-14)16(21)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLMDUVRXJCOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B4125229.png)

![N-[(3S)-2-oxo-3-azepanyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4125240.png)
![7-methyl-1-(3-phenoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4125246.png)
![N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B4125254.png)
![N-[4-(acetylamino)phenyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4125269.png)

![N-cyclopropyl-N-(3-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4125282.png)

![dimethyl 2-({4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)terephthalate](/img/structure/B4125299.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B4125301.png)
![methyl {6-chloro-4-methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4125308.png)


